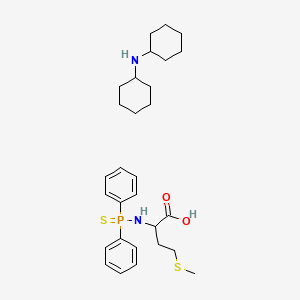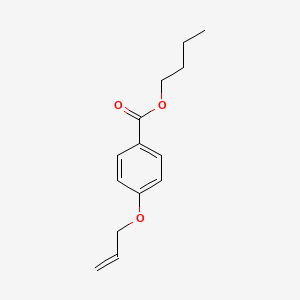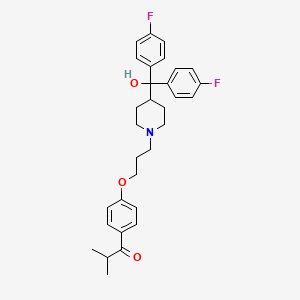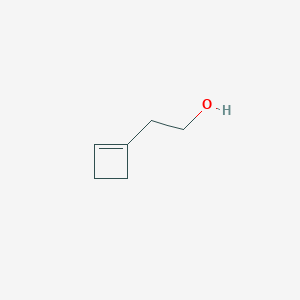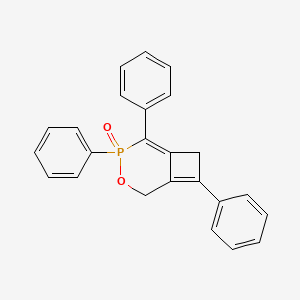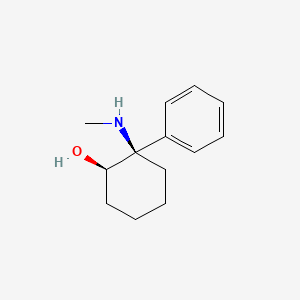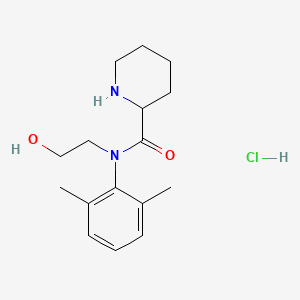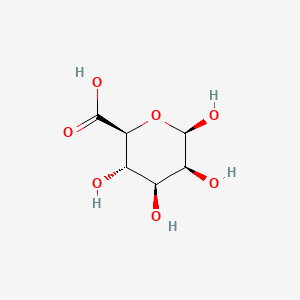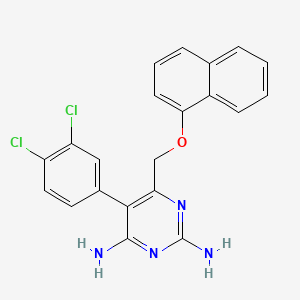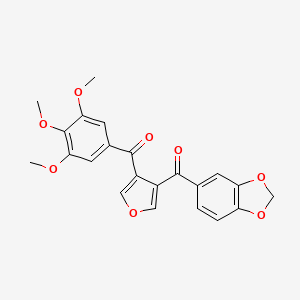
Dibenzoylfuran deriv
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzoylfuran derivatives are a class of organic compounds characterized by the presence of a furan ring fused with two benzoyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the cyclization of diarylether derivatives, which involves the formation of the C–O bond of the furan ring . Another approach is the construction of dibenzofurans from benzofuran or phenol derivatives . These methods often require specific reaction conditions, such as the use of catalysts and controlled temperatures, to achieve high yields and purity.
Industrial Production Methods
Industrial production of dibenzoylfuran derivatives may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated processes can be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzoylfuran derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form quinones or other oxidized products.
Reduction: Reduction reactions can convert dibenzoylfuran derivatives into more reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring or benzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Dibenzoylfuran derivatives have a wide range of scientific research applications:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules and as building blocks for various chemical reactions.
Industry: In the industrial sector, dibenzoylfuran derivatives are used in the production of dyes, polymers, and other materials.
Mécanisme D'action
The mechanism of action of dibenzoylfuran derivatives involves their interaction with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in cancer cell proliferation, leading to anti-tumor effects . Others may interact with viral proteins, preventing viral replication and exhibiting anti-viral activity . The exact mechanism depends on the specific structure and functional groups of the derivative.
Comparaison Avec Des Composés Similaires
Dibenzoylfuran derivatives can be compared with other similar compounds, such as benzofuran and benzothiophene derivatives. While all these compounds share a common heterocyclic core, dibenzoylfuran derivatives are unique due to the presence of two benzoyl groups, which confer distinct chemical and biological properties . Similar compounds include:
Benzofuran derivatives: Known for their anti-tumor and anti-viral activities.
Benzothiophene derivatives: Exhibiting anti-cancer and anti-inflammatory properties.
Propriétés
Numéro CAS |
22600-28-8 |
|---|---|
Formule moléculaire |
C22H18O8 |
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
1,3-benzodioxol-5-yl-[4-(3,4,5-trimethoxybenzoyl)furan-3-yl]methanone |
InChI |
InChI=1S/C22H18O8/c1-25-18-7-13(8-19(26-2)22(18)27-3)21(24)15-10-28-9-14(15)20(23)12-4-5-16-17(6-12)30-11-29-16/h4-10H,11H2,1-3H3 |
Clé InChI |
VYYTXYSWNCYNIT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=COC=C2C(=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



